2-(Propan-2-ylidene)hex-4-enal
Description
2-(Propan-2-ylidene)hex-4-enal is an α,β-unsaturated aldehyde characterized by a conjugated diene system (propan-2-ylidene and hex-4-enal moieties) and a terminal aldehyde group. This structure confers unique reactivity, particularly in electrophilic additions and cycloadditions (e.g., Diels-Alder reactions).
Properties
CAS No. |
89502-55-6 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-propan-2-ylidenehex-4-enal |
InChI |
InChI=1S/C9H14O/c1-4-5-6-9(7-10)8(2)3/h4-5,7H,6H2,1-3H3 |
InChI Key |
KOJMCJMSXBONKV-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(=C(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-ylidene)hex-4-enal can be achieved through several methods. One common approach involves the aldol condensation of acetone with hexanal under basic conditions. The reaction typically proceeds as follows:
Reactants: Acetone and hexanal.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Procedure: The base catalyzes the formation of an enolate ion from acetone, which then reacts with hexanal to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-ylidene)hex-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: 2-(Propan-2-ylidene)hexanoic acid.
Reduction: 2-(Propan-2-ylidene)hex-4-enol.
Substitution: 2-(Propan-2-ylidene)-4-bromohexanal.
Scientific Research Applications
2-(Propan-2-ylidene)hex-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its characteristic odor.
Mechanism of Action
The mechanism of action of 2-(Propan-2-ylidene)hex-4-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The double bond in the compound also allows it to participate in addition reactions, further influencing its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
The following compounds share structural or functional similarities with 2-(Propan-2-ylidene)hex-4-enal:
Reactivity and HSAB Theory
Per Pearson’s Hard and Soft Acids and Bases (HSAB) theory , the aldehyde group in this compound acts as a soft electrophilic site, favoring reactions with soft nucleophiles (e.g., thiols or enolates). In contrast:
- 3-Hydroxy-4-pentenenitrile : The nitrile group is a harder electrophile, reacting preferentially with hard nucleophiles (e.g., amines).
- Cyclohexenylidene-containing heptene: The non-polar alkene and rigid cyclohexene system limit electrophilic interactions, shifting reactivity toward radical or pericyclic pathways.
Physical Properties
Hypothetical data based on structural analogs:
| Property | This compound | 3-Hydroxy-4-pentenenitrile | 2-Methyl-6-(4-methyl-3-cyclohexen-1-ylidene)-2-heptene |
|---|---|---|---|
| Molecular Weight (g/mol) | ~138.2 | ~111.1 | ~218.4 |
| Boiling Point | ~180–200°C (estimated) | ~220–240°C | ~250–270°C |
| Solubility | Moderate in polar solvents | High in polar solvents | Low in polar solvents |
Key Notes:
- The aldehyde group in this compound reduces boiling point compared to nitriles or cyclic systems.
- Cyclohexenylidene’s rigidity increases melting point but reduces solubility .
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